Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate
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Overview
Description
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopropyl group and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate can be achieved through various methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction between trialkyl phosphites and chloroacetone can yield the desired phosphonate, although the reaction conditions must be carefully controlled to avoid side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of temperature, pressure, and reagent purity to ensure high yields and minimize impurities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors. The cyclopropyl group adds steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: A closely related compound used in similar synthetic applications.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
Uniqueness
Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of sterically hindered molecules and in applications where specific binding interactions are required .
Properties
CAS No. |
59484-19-4 |
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Molecular Formula |
C11H21O4P |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
1-(1-butylcyclopropyl)-2-dimethoxyphosphorylethanone |
InChI |
InChI=1S/C11H21O4P/c1-4-5-6-11(7-8-11)10(12)9-16(13,14-2)15-3/h4-9H2,1-3H3 |
InChI Key |
QLMMNHHYZIGVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
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